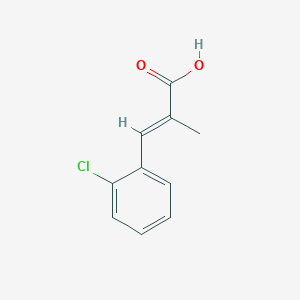
2-Chloro-alpha-methylcinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-alpha-methylcinnamic acid, also known as 2-chlorocinnamic acid or 2-CC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of cinnamic acid and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In
Wirkmechanismus
The mechanism of action of 2-chloro-alpha-methylcinnamic acid varies depending on its application. In the case of NSAIDs, this compound inhibits the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX, 2-chloro-alpha-methylcinnamic acid reduces inflammation and pain.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid disrupts the metabolic processes of weeds and fungal pathogens, leading to their death. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-alpha-methylcinnamic acid vary depending on its application. In the case of NSAIDs, this compound can cause gastrointestinal side effects, such as ulcers and bleeding, if used for prolonged periods. It can also cause renal toxicity and liver damage in some cases.
In the case of herbicides and fungicides, 2-chloro-alpha-methylcinnamic acid can have toxic effects on non-target organisms, such as insects and birds. It is important to use this compound in a responsible manner to minimize its impact on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its high yield, easy purification, and wide range of applications. This compound can be easily synthesized using the Friedel-Crafts reaction and can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials.
The limitations of using 2-chloro-alpha-methylcinnamic acid in lab experiments include its potential toxicity and the need for careful handling. This compound can be hazardous if not handled properly, and precautions should be taken to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-alpha-methylcinnamic acid. One potential area of research is the development of new pharmaceuticals based on this compound. It has been shown to have potential as an anticancer agent, and further research could lead to the development of new cancer treatments.
Another area of research is the development of new herbicides and fungicides based on 2-chloro-alpha-methylcinnamic acid. This compound has shown promise in the control of weeds and fungal pathogens, and further research could lead to the development of more effective and environmentally friendly crop protection products.
Finally, there is potential for the use of 2-chloro-alpha-methylcinnamic acid in the synthesis of new materials. Its good thermal stability and easy incorporation into polymer matrices make it a promising candidate for use in the development of new materials with unique properties.
Conclusion
In conclusion, 2-chloro-alpha-methylcinnamic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new pharmaceuticals, agrochemicals, and materials with unique properties.
Synthesemethoden
The synthesis of 2-chloro-alpha-methylcinnamic acid can be achieved through several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Knoevenagel reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of chloroacetyl chloride and cinnamic acid in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The yield of this reaction is typically high, and the purity of the product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
2-Chloro-alpha-methylcinnamic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and mefenamic acid. It has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In the field of agrochemicals, 2-chloro-alpha-methylcinnamic acid has been used as a herbicide and a fungicide. It has been shown to be effective against a wide range of weeds and fungal pathogens, making it a promising candidate for use in crop protection.
In the materials science field, 2-chloro-alpha-methylcinnamic acid has been used in the synthesis of polymers and other materials. It has been shown to have good thermal stability and can be easily incorporated into various polymer matrices.
Eigenschaften
Produktname |
2-Chloro-alpha-methylcinnamic acid |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
(E)-3-(2-chlorophenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)/b7-6+ |
InChI-Schlüssel |
OYWFDXZJJUELMZ-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1Cl)/C(=O)O |
SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CC=C1Cl)C(=O)O |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B256740.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)



![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)


